molecular formula C27H36N4O2 B5047327 2-(3-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-3-oxopropyl)pyrazine

2-(3-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-3-oxopropyl)pyrazine

Cat. No.: B5047327
M. Wt: 448.6 g/mol
InChI Key: QBALZCCVLFQJEU-UHFFFAOYSA-N
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Description

This compound appears to contain two piperidine rings, which are six-membered rings containing one nitrogen atom . Piperidine is a common motif in many pharmaceuticals and other biologically active compounds . The compound also contains a pyrazine group, which is a six-membered ring containing two nitrogen atoms . Pyrazine derivatives are known to have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine rings, possibly through a cyclization reaction, as well as the formation of the pyrazine ring . The exact synthetic route would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine rings would likely adopt a chair conformation, which is the most stable conformation for six-membered rings. The pyrazine ring is aromatic and planar .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. The piperidine rings could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation. The pyrazine ring could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Piperidine derivatives are known to have a wide range of biological activities, including acting as monoamine releasing agents . Pyrazine derivatives also have various biological activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its biological activity. This could include testing the compound in various biological assays to determine its potential as a pharmaceutical agent .

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-[1-(3-pyrazin-2-ylpropanoyl)piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O2/c32-26(31-18-12-24(13-19-31)20-23-4-2-1-3-5-23)8-6-22-10-16-30(17-11-22)27(33)9-7-25-21-28-14-15-29-25/h1-5,14-15,21-22,24H,6-13,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBALZCCVLFQJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)N2CCC(CC2)CC3=CC=CC=C3)C(=O)CCC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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